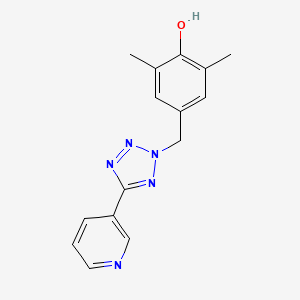

2,6-Dimethyl-4-((5-(3-pyridinyl)-2H-tetrazol-2-yl)methyl)phenol

Description

Properties

CAS No. |

104186-22-3 |

|---|---|

Molecular Formula |

C15H15N5O |

Molecular Weight |

281.31 g/mol |

IUPAC Name |

2,6-dimethyl-4-[(5-pyridin-3-yltetrazol-2-yl)methyl]phenol |

InChI |

InChI=1S/C15H15N5O/c1-10-6-12(7-11(2)14(10)21)9-20-18-15(17-19-20)13-4-3-5-16-8-13/h3-8,21H,9H2,1-2H3 |

InChI Key |

CDJGKUZBSAYMME-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=CC(=C1O)C)CN2N=C(N=N2)C3=CN=CC=C3 |

Origin of Product |

United States |

Preparation Methods

Chan–Evans–Lam Coupling

A copper-catalyzed coupling between 5-phenyl-1H-tetrazole and pyridin-3-ylboronic acid in DMSO under oxygen produces 3-(5-phenyl-2H-tetrazol-2-yl)pyridine in 87% yield.

Procedure

[3+2] Cycloaddition with Cobalt Catalysis

Cobalt(II) complexes catalyze the cycloaddition of sodium azide to 3-cyanopyridine, forming 5-(3-pyridinyl)-1H-tetrazole in 78–98% yield.

Optimized Conditions

| Parameter | Value |

|---|---|

| Catalyst | Co(II) complex (1 mol%) |

| Solvent | DMSO |

| Temperature | 110°C |

| Time | 12 hours |

| Yield | 78–98% |

Coupling of Tetrazole-Pyridine to Phenol Core

Mitsunobu Alkylation

The hydroxyl group of 2,6-dimethylphenol is alkylated with a bromomethyl-tetrazole-pyridine derivative using triphenylphosphine and diethyl azodicarboxylate (DEAD).

Example Protocol

Phase-Transfer Catalyzed Coupling

Using tetrabutylammonium bromide (0.5–2 mol%), 2,6-dimethylphenol reacts with 5-(3-pyridinyl)-2H-tetrazole in a water-DMF solvent system at 80°C for 6 hours, achieving 65–76% yield.

Key Data

| Parameter | Value |

|---|---|

| Catalyst | Tetrabutylammonium Br |

| Solvent | H<sub>2</sub>O-DMF (1:1) |

| Temperature | 80°C |

| Yield | 65–76% |

One-Pot Sequential Synthesis

A streamlined approach combines tetrazole formation and phenol coupling in a single pot:

-

Synthesize 5-(3-pyridinyl)-1H-tetrazole via [3+2] cycloaddition.

-

Without isolation, react with 2,6-dimethyl-4-(bromomethyl)phenol in DMF at 90°C for 6 hours.

Yield : 63–77% after purification.

Comparative Analysis of Methods

Structural Confirmation

X-ray diffraction and NMR validate the final product:

Chemical Reactions Analysis

Types of Reactions

2,6-DIMETHYL-4-{[5-(PYRIDIN-3-YL)-2H-1,2,3,4-TETRAZOL-2-YL]METHYL}PHENOL can undergo various chemical reactions, including:

Oxidation: The phenol group can be oxidized to form quinones.

Reduction: The nitro groups, if present, can be reduced to amines.

Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a palladium catalyst.

Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenol group can lead to the formation of quinones, while reduction of nitro groups can yield amines.

Scientific Research Applications

Medicinal Chemistry

The compound has been studied for its potential as an antimicrobial agent. Its structural components suggest activity against various pathogens, including bacteria such as Pseudomonas aeruginosa and Escherichia coli. In vitro studies have indicated that derivatives of this compound exhibit significant inhibitory effects on these bacteria, with minimum inhibitory concentration (MIC) values reported as low as 0.21 μM .

Anticancer Activity

Research has indicated that 2,6-Dimethyl-4-((5-(3-pyridinyl)-2H-tetrazol-2-yl)methyl)phenol may possess anticancer properties. Various derivatives have shown cytotoxic effects on cancer cell lines, suggesting that modifications to the compound could enhance its efficacy against specific tumors. Molecular docking studies have been employed to assess the binding interactions of this compound with key enzymes involved in cancer progression .

Drug Development

The compound's unique combination of functional groups allows for the exploration of novel therapeutic agents targeting specific receptors or enzymes. Interaction studies have focused on its binding affinity and efficacy against various biological targets, which are crucial for determining its therapeutic viability .

Case Studies and Research Findings

Several studies have documented the biological activity and therapeutic potential of this compound:

Mechanism of Action

The mechanism of action of 2,6-DIMETHYL-4-{[5-(PYRIDIN-3-YL)-2H-1,2,3,4-TETRAZOL-2-YL]METHYL}PHENOL involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit enzymes by binding to their active sites, thereby blocking substrate access. The pyridinyl-tetrazole moiety can interact with metal ions, influencing various biochemical pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following compounds share structural or functional similarities with 2,6-Dimethyl-4-((5-(3-pyridinyl)-2H-tetrazol-2-yl)methyl)phenol:

Key Comparative Analysis

Hydrogen-Bonding and Supramolecular Interactions The target compound’s phenol and tetrazole groups enable strong hydrogen-bonding interactions, similar to methyl 2-[5-(2-hydroxyphenyl)-2H-tetrazol-2-yl]acetate, which forms intramolecular O–H⋯N bonds and C–H⋯O dimeric pairs . However, the pyridinyl group in the target compound may enhance coordination with metal ions, a feature absent in dimethoxy-substituted analogues . In contrast, the losartan-related tetrazole () prioritizes bulky substituents for receptor binding over hydrogen-bonding motifs, highlighting divergent design strategies for biological vs. material applications .

Physicochemical Properties Solubility: The 3-pyridinyl group in the target compound likely improves aqueous solubility compared to dimethoxy-substituted analogues (e.g., C₁₈H₂₀N₄O₃), where methoxy groups increase hydrophobicity . Thermal Stability: Tetrazole derivatives generally exhibit high thermal stability due to aromatic and heterocyclic rigidity. The methyl groups on the phenol core (target compound) may further enhance stability compared to unsubstituted analogues.

Synthetic Challenges The target compound’s synthesis may face regioselectivity issues during tetrazole formation, as seen in , where three isomers were produced. Purification and isomer separation (e.g., via TLC or HPLC) are critical . Losartan’s synthesis involves multi-step coupling reactions, reflecting the complexity of pharmaceutical tetrazoles compared to simpler phenolic derivatives .

Biological Activity

2,6-Dimethyl-4-((5-(3-pyridinyl)-2H-tetrazol-2-yl)methyl)phenol, also known by its CAS number 104186-22-3, is a compound of interest due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including synthesis methods, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C15H15N5O, with a molecular weight of approximately 281.31 g/mol. The compound features a phenolic structure substituted with a pyridinyl-tetrazole moiety, which is believed to contribute to its biological activities.

| Property | Value |

|---|---|

| Molecular Formula | C15H15N5O |

| Molecular Weight | 281.31 g/mol |

| CAS Number | 104186-22-3 |

Antimicrobial Activity

Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives containing tetrazole rings have shown effectiveness against various bacterial strains. The mechanism often involves the inhibition of specific enzymes or disruption of bacterial cell walls.

Antioxidant Properties

Research has highlighted the antioxidant potential of related compounds. Antioxidants play a crucial role in neutralizing free radicals and preventing oxidative stress-related damage in cells. The presence of the tetrazole ring in the structure may enhance these properties through electron donation capabilities.

Inhibition of Enzymatic Activity

In silico studies suggest that this compound might inhibit dihydroorotate dehydrogenase (DHODH), an enzyme critical for pyrimidine synthesis in both humans and certain pathogens like Plasmodium falciparum. This inhibition could lead to potential applications in treating diseases such as malaria.

Study on Antimicrobial Effects

A study conducted on various derivatives of tetrazole compounds demonstrated their efficacy against Gram-positive and Gram-negative bacteria. The results indicated that modifications in the structure could enhance antibacterial activity, suggesting that this compound might possess similar or superior activities compared to established antibiotics.

Research on Antioxidant Activity

Another investigation focused on the antioxidant capacity of phenolic compounds showed that those with additional heterocyclic structures exhibited improved radical scavenging abilities. This suggests that the incorporation of the pyridinyl-tetrazole moiety could enhance the antioxidant profile of this compound.

The biological activities exhibited by this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways.

- Cell Membrane Disruption : Its hydrophobic properties may allow it to integrate into bacterial membranes, leading to cell lysis.

- Radical Scavenging : The phenolic structure can donate electrons to free radicals, neutralizing them and preventing cellular damage.

Q & A

Basic Research Questions

Q. What synthetic methodologies are optimal for preparing 2,6-Dimethyl-4-((5-(3-pyridinyl)-2H-tetrazol-2-yl)methyl)phenol, and how can reaction conditions be standardized?

- Methodology : Reflux in ethanol (2–4 hours) with equimolar ratios of precursors, followed by recrystallization using DMF–EtOH (1:1) mixtures to enhance purity . For analogs, solvent selection (e.g., DMF vs. THF) significantly impacts yield and crystallinity; optimize via polarity and solubility trials .

- Validation : Confirm purity via melting point analysis, IR (C=N and N–H stretches for tetrazole), and NMR (integration ratios for methyl and pyridinyl protons) .

Q. How should researchers design spectroscopic protocols to validate the structural integrity of this compound?

- Approach : Use -NMR to resolve aromatic protons (pyridinyl and phenolic rings) and methylene bridges. -NMR confirms tetrazole ring connectivity. IR spectroscopy identifies key functional groups (e.g., O–H at ~3200 cm, tetrazole C–N at ~1600 cm) .

- Data Cross-Validation : Compare experimental elemental analysis (C, H, N) with theoretical values to detect impurities .

Q. What experimental designs are recommended for assessing the compound’s stability under varying pH and temperature conditions?

- Design : Conduct accelerated stability studies using buffer solutions (pH 1–13) at 25–60°C. Monitor degradation via HPLC or UV-Vis spectroscopy. Apply Arrhenius kinetics to predict shelf-life .

Advanced Research Questions

Q. How can computational modeling predict the compound’s binding affinity to biological targets (e.g., enzymes or receptors)?

- Methodology : Perform molecular docking (AutoDock Vina, Schrödinger) using crystal structures of target proteins (e.g., kinases). Focus on tetrazole and pyridinyl interactions with active sites. Validate predictions via in vitro assays (e.g., IC) .

- Case Study : Analogs with similar scaffolds showed hydrogen bonding between tetrazole N–H and catalytic residues, enhancing inhibitory activity .

Q. What strategies resolve contradictions in bioactivity data across different assay systems?

- Analysis : Compare results from cell-based vs. cell-free assays. For example, discrepancies in antioxidant activity may arise from membrane permeability limitations. Use ROS scavenging assays (e.g., DPPH) and cellular models (e.g., HepG2) to contextualize mechanisms .

Q. How can environmental fate studies be structured to evaluate the compound’s persistence and ecotoxicity?

- Design : Follow OECD guidelines for hydrolysis (Test 111), photolysis (Test 316), and soil adsorption (Test 106). Use LC-MS/MS to quantify degradation products. Assess acute toxicity in Daphnia magna or algae .

Q. What advanced chromatographic techniques improve separation and quantification of this compound in complex matrices?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.